

# 1-(3-Chlorophenyl)-3-(2-methylphenyl)urea CAS number and chemical identifiers

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

|                |   |
|----------------|---|
| Compound Name: | 1-(3-Chlorophenyl)-3-(2-methylphenyl)urea |
| CAS No.:       | 13143-21-0                                |
| Cat. No.:      | B083661                                   |

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## An In-Depth Technical Guide to 1-(3-Chlorophenyl)-3-(2-methylphenyl)urea

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **1-(3-Chlorophenyl)-3-(2-methylphenyl)urea**, a diaryl urea compound of interest in medicinal chemistry and drug discovery. The document details its chemical identity, synthesis, and potential as a kinase inhibitor, offering field-proven insights for its application in research and development.

### Core Chemical Identity

#### 1.1. Chemical Identifiers

**1-(3-Chlorophenyl)-3-(2-methylphenyl)urea** is a distinct chemical entity with the following identifiers:

| Identifier        | Value  |
|-------------------|--|
| CAS Number        | 13143-21-0   |
| Molecular Formula | C <sub>14</sub> H <sub>13</sub> ClN <sub>2</sub> O                             |
| IUPAC Name        | 1-(3-chlorophenyl)-3-(2-methylphenyl)urea                                      |
| Synonyms          | 1-(3-chlorophenyl)-3-(o-tolyl)urea, N-(3-chlorophenyl)-N'-(2-methylphenyl)urea |
| Molecular Weight  | 260.72 g/mol   |
| Canonical SMILES  | <chem>CC1=CC=CC=C1NC(=O)NC2=CC(=CC=C2)Cl</chem>                                |
| InChI Key         | IDGNXQJMJWHJHE-UHFFFAOYSA-N  |

## 1.2. Physicochemical Properties (Predicted)

While extensive experimental data for this specific molecule is not readily available in the public domain, computational predictions provide valuable insights into its physicochemical properties.

| Property                | Predicted Value     |
|-------------------------|---------------------|
| XlogP                   | 3.7                 |
| Monoisotopic Mass       | 260.07166 Da        |
| Polar Surface Area      | 41.1 Å <sup>2</sup> |
| Hydrogen Bond Donors    | 2                   |
| Hydrogen Bond Acceptors | 1                   |
| Rotatable Bonds         | 2                   |

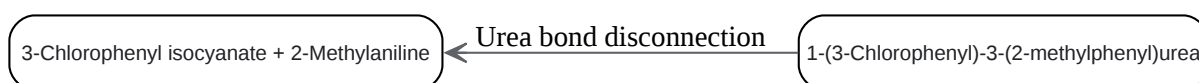
Note: These values are computationally predicted and should be confirmed by experimental analysis.

## Synthesis and Manufacturing

The synthesis of unsymmetrical diaryl ureas like **1-(3-Chlorophenyl)-3-(2-methylphenyl)urea** is a well-established process in organic chemistry. The most common and direct method involves the reaction of an aryl isocyanate with an arylamine.

### 2.1. Retrosynthetic Analysis

A logical retrosynthetic approach for this molecule involves disconnecting the urea bond, leading to two primary starting materials: 3-chlorophenyl isocyanate and 2-methylaniline (o-toluidine).



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**Figure 1:** Retrosynthetic analysis of **1-(3-Chlorophenyl)-3-(2-methylphenyl)urea**.

### 2.2. General Laboratory-Scale Synthesis Protocol

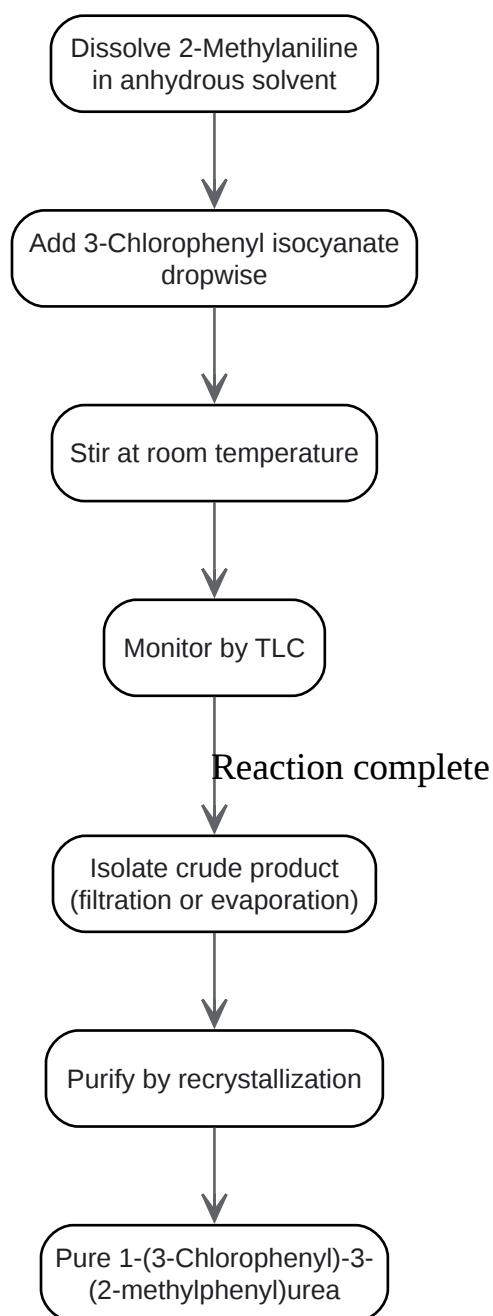
This protocol describes a general procedure for the synthesis of **1-(3-Chlorophenyl)-3-(2-methylphenyl)urea**. The causality behind the experimental choices is to ensure a clean and efficient reaction.

Materials:

- 2-Methylaniline (o-toluidine)
- 3-Chlorophenyl isocyanate
- Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
- Stirring apparatus
- Reaction vessel
- Purification setup (e.g., filtration apparatus, recrystallization solvents)

### Step-by-Step Methodology:

- **Reaction Setup:** In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylaniline (1.0 equivalent) in the chosen anhydrous aprotic solvent. The use of an anhydrous solvent is crucial to prevent the hydrolysis of the isocyanate, which would lead to the formation of undesired byproducts.
- **Addition of Isocyanate:** To the stirred solution of 2-methylaniline, add 3-chlorophenyl isocyanate (1.0 equivalent) dropwise at room temperature. A dropwise addition helps to control any potential exotherm and ensures a homogeneous reaction mixture.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. The formation of the urea product, which is often less soluble than the starting materials, may be observed as a precipitate.
- **Product Isolation:** Upon completion, if a precipitate has formed, it can be collected by filtration and washed with a small amount of cold solvent to remove any unreacted starting materials. If the product remains in solution, the solvent can be removed under reduced pressure.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent or solvent system (e.g., ethanol, or a mixture of ethyl acetate and hexanes) to yield the pure **1-(3-Chlorophenyl)-3-(2-methylphenyl)urea**.



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**Figure 2:** General workflow for the synthesis of **1-(3-Chlorophenyl)-3-(2-methylphenyl)urea**.

## Spectroscopic Characterization (Expected)

The following are the expected spectroscopic features for **1-(3-Chlorophenyl)-3-(2-methylphenyl)urea** based on its structure and data from similar compounds.

### 3.1. $^1\text{H}$ NMR Spectroscopy

- Aromatic Protons: Multiple signals in the range of  $\delta$  7.0-8.0 ppm. The protons on the 3-chlorophenyl ring and the 2-methylphenyl ring will exhibit distinct splitting patterns characteristic of their substitution.
- Amine Protons (NH): Two broad singlets are expected in the range of  $\delta$  8.0-9.5 ppm, corresponding to the two N-H protons of the urea linkage. These signals would be exchangeable with  $\text{D}_2\text{O}$ .
- Methyl Protons ( $\text{CH}_3$ ): A singlet at approximately  $\delta$  2.3 ppm, corresponding to the methyl group on the tolyl ring.

### 3.2. $^{13}\text{C}$ NMR Spectroscopy

- Carbonyl Carbon (C=O): A signal in the downfield region, typically around  $\delta$  152-155 ppm.
- Aromatic Carbons: Multiple signals in the aromatic region ( $\delta$  115-140 ppm). The number of signals will depend on the symmetry of the molecule.
- Methyl Carbon ( $\text{CH}_3$ ): A signal in the upfield region, typically around  $\delta$  17-20 ppm.

### 3.3. Infrared (IR) Spectroscopy

- N-H Stretching: Two bands in the region of  $3300\text{-}3400\text{ cm}^{-1}$ , corresponding to the symmetric and asymmetric stretching of the N-H bonds in the urea moiety.
- C=O Stretching (Amide I band): A strong absorption band around  $1640\text{-}1680\text{ cm}^{-1}$ .
- N-H Bending (Amide II band): An absorption band around  $1550\text{-}1600\text{ cm}^{-1}$ .
- Aromatic C=C Stretching: Peaks in the  $1450\text{-}1600\text{ cm}^{-1}$  region.
- C-Cl Stretching: A band in the fingerprint region, typically between  $600\text{-}800\text{ cm}^{-1}$ .

### 3.4. Mass Spectrometry

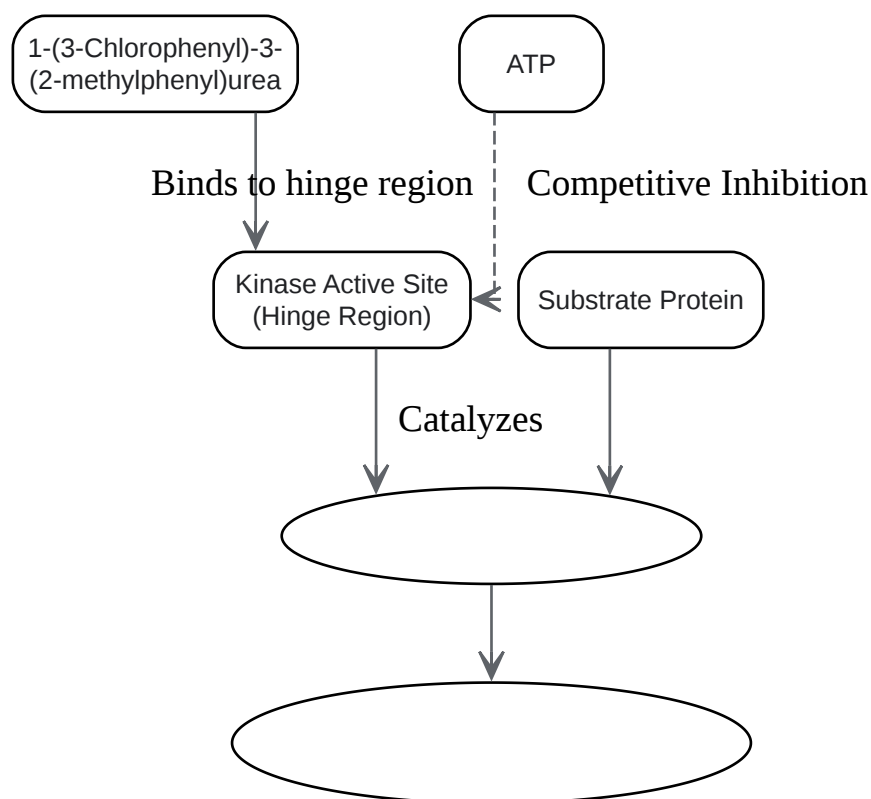
- **Molecular Ion Peak (M<sup>+</sup>):** An intense peak at m/z corresponding to the molecular weight of the compound (260.07). The isotopic pattern of chlorine (<sup>35</sup>Cl and <sup>37</sup>Cl in a ~3:1 ratio) will be observable for the molecular ion peak and any chlorine-containing fragments, with a characteristic M+2 peak.

## Role in Drug Discovery and Development

Diaryl urea derivatives are a significant class of compounds in medicinal chemistry, with several approved drugs and numerous candidates in clinical development.[1] Their prominence stems from the ability of the urea functional group to form key hydrogen bonds with biological targets. [1]

### 4.1. Kinase Inhibition: A Primary Mechanism of Action

The diaryl urea scaffold is a well-established pharmacophore in the design of kinase inhibitors. [2][3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Diaryl ureas often act as "hinge-binders," forming hydrogen bonds with the hinge region of the kinase active site, a critical interaction for potent inhibition.



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**Figure 3:** Proposed mechanism of action of diaryl ureas as kinase inhibitors.

#### 4.2. Potential as an Anticancer Agent

Given its structural similarity to known kinase inhibitors, **1-(3-Chlorophenyl)-3-(2-methylphenyl)urea** is a compound of interest for anticancer drug discovery. Many diaryl urea derivatives have shown efficacy against a range of cancers by targeting key signaling pathways involved in tumor growth and proliferation.[4]

#### 4.3. Structure-Activity Relationship (SAR) Insights

The substitution pattern on the two phenyl rings of the diaryl urea scaffold is critical for determining the potency and selectivity of kinase inhibition. The 3-chloro and 2-methyl substitutions in the title compound are likely to influence its binding affinity and pharmacokinetic properties. Further research would be necessary to elucidate the specific structure-activity relationships for this molecule and its analogs.

## Conclusion and Future Directions

**1-(3-Chlorophenyl)-3-(2-methylphenyl)urea** is a readily synthesizable diaryl urea with potential applications in drug discovery, particularly in the field of oncology. This guide has provided a comprehensive overview of its chemical identity, a general synthesis protocol, and its likely mechanism of action based on the established pharmacology of the diaryl urea class of compounds.

Future research should focus on the following areas:

- **Detailed Experimental Characterization:** A thorough experimental investigation of the physicochemical properties and comprehensive spectroscopic analysis of the pure compound is warranted.
- **Biological Evaluation:** In vitro screening against a panel of kinases would be the next logical step to identify its primary biological targets. Subsequent cellular assays would be necessary to determine its antiproliferative activity and mechanism of action in relevant cancer cell lines.

- Lead Optimization: Should promising activity be identified, a medicinal chemistry program focused on optimizing the structure to improve potency, selectivity, and pharmacokinetic properties could be initiated.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the potential of **1-(3-Chlorophenyl)-3-(2-methylphenyl)urea** as a novel therapeutic agent.

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- To cite this document: BenchChem. [1-(3-Chlorophenyl)-3-(2-methylphenyl)urea CAS number and chemical identifiers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b083661/docs#1-3-chlorophenyl-3-2-methylphenyl-urea-cas-number-and-chemical-identifiers>]

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